molecular formula C18H26N2O2 B3001978 1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol CAS No. 338392-09-9

1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

Cat. No. B3001978
CAS RN: 338392-09-9
M. Wt: 302.418
InChI Key: JLQCGZCRAKDWET-UHFFFAOYSA-N
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Description

The compound "1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol" is a chemical that appears to be related to a class of beta-adrenergic blocking agents. These agents are known for their potential in medical applications, particularly due to their cardiovascular effects. The compound seems to be a derivative of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which have been studied for their potency and selectivity in comparison to propranolol, a well-known beta-blocker .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of beta-adrenergic blocking agents with heterocyclic moieties has been reported, indicating that the compound of interest may be synthesized through similar methods . Additionally, cyclohexane-1,3-dione derivatives are known to be versatile scaffolds for creating a variety of organic molecules, including heterocycles . This suggests that the cyclohexylamine part of the compound could be derived from such diones. Moreover, a one-pot multi-component reaction has been used to synthesize 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a similar compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was confirmed through single-crystal X-ray diffraction analysis . This indicates that X-ray diffraction could be used to determine the molecular structure of "this compound". Additionally, DFT calculations and Hirshfeld surface analysis have been employed to understand the molecular geometry and intermolecular interactions within crystals .

Chemical Reactions Analysis

The reactivity of the cyclohexylamine moiety has been explored in various contexts. For instance, cyclohexylamine reacts with certain substrates to form products with distinct hydrogen bonding patterns, as seen in the reaction with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde . This suggests that the cyclohexylamine group in the compound of interest may also participate in specific chemical reactions, potentially affecting its overall properties and activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates has been reported, indicating that the cyclohexylamine derivatives can possess significant biological activity . This implies that "this compound" may also exhibit similar properties, which could be of interest in the development of new pharmaceuticals.

Scientific Research Applications

Antifungal Properties

1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol and its derivatives exhibit notable antifungal activity. For example, derivatives of this compound have shown effectiveness against Candida albicans strains, indicating potential as antifungal agents with specific effectiveness against 14α-demethylase inhibition (Guillon et al., 2011).

Synthesis and Chemical Properties

The compound has been involved in various synthesis processes. Notably, it has been synthesized through one-pot multi-component reactions, demonstrating a simple and efficient approach to creating derivatives of this compound (Heravi et al., 2008). Additionally, its derivatives have been synthesized using microwave irradiation, highlighting advancements in synthetic methodologies for this class of compounds (Kumar et al., 2015).

Photophysical Applications

Certain derivatives of this compound have shown promise in photophysical applications. For example, specific compounds have been used as "naked-eye sensors" for metal ion detection, such as aluminum ions, due to their color change properties in solution (Kumar et al., 2015).

Potential in Medical Research

This compound and its derivatives have potential applications in medical research. For instance, certain derivatives have been studied for their role as dopamine receptor agonists (Gallagher et al., 1985) and inhibitors of Src kinase, a protein associated with cancer cell growth and development (Sharma et al., 2010).

properties

IUPAC Name

1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-10-16-17(20-13)8-5-9-18(16)22-12-15(21)11-19-14-6-3-2-4-7-14/h5,8-10,14-15,19-21H,2-4,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQCGZCRAKDWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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